An In-depth Technical Guide to 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (CAS 1083175-17-0): Synthesis, Predicted Properties, and Research Applications
An In-depth Technical Guide to 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (CAS 1083175-17-0): Synthesis, Predicted Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Chemical Space
The compound 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine, assigned CAS number 1083175-17-0, represents a fascinating yet largely uncharted area of organic chemistry. A literature survey reveals a scarcity of direct research on this specific molecule. This guide, therefore, serves not as a retrospective summary but as a forward-looking technical exploration. As Senior Application Scientists, our goal is to synthesize established principles from related chemical classes to provide a robust predictive framework. We will deconstruct the molecule's constituent functional groups—the diazido and nitrosamine moieties—to forecast its synthesis, reactivity, and potential applications. This document is intended to be a foundational resource for researchers poised to explore novel energetic materials, advanced chemical probes, or unique pharmaceutical intermediates.
Molecular Structure and Predicted Physicochemical Properties
The structure of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine combines the high-energy characteristics of organic azides with the unique electronic and biological properties of N-nitrosamines. This fusion suggests a molecule with a complex and potentially hazardous reactivity profile.
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N-Nitrosamine Core: The N-nitroso group (-N-N=O) is a defining feature. This functional group is well-documented for its genotoxic and carcinogenic properties, which arise from its metabolic activation to alkylating agents.[1] The presence of this group immediately places the compound in a high-hazard category, demanding stringent safety protocols. The N-N bond in nitrosamines has a partial double bond character, leading to rotational isomers that can often be observed in NMR spectroscopy.[2]
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Dual Azido Groups (-N₃): The two azidoethyl chains contribute significantly to the molecule's predicted properties. Organic azides are known for their high nitrogen content and are often used as energetic materials or as precursors in "click" chemistry.[3] The presence of two azido groups in close proximity is expected to confer a high degree of thermal instability and sensitivity to shock or friction.[4] These groups are also excellent synthons for introducing nitrogen-containing heterocycles or for bioconjugation applications.
A summary of predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₄H₈N₈O | Based on structural analysis. |
| Molecular Weight | 184.16 g/mol | Calculated from the molecular formula. |
| Physical State | Likely an oil or low-melting solid | Similar small organic azides and nitrosamines are often liquids or low-melting solids. |
| Density | > 1.2 g/cm³ | Azido groups tend to increase density. Similar azidonitramines have densities in the 1.2-1.35 g/cm³ range.[4] |
| Thermal Stability | Low; potentially explosive | Organic azides and some nitrosamines are thermally sensitive. The high nitrogen content suggests significant energy release upon decomposition.[3] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeCN); sparingly soluble in water | Predicted based on the polarity of the functional groups. |
| Key Spectroscopic Features | IR: Strong, sharp azide (N₃) stretch ~2100 cm⁻¹. ¹H NMR: Signals for the two ethyl chains, likely showing complex splitting due to the nitrosamine rotational isomers. ¹³C NMR: Four distinct carbon signals. MS: A molecular ion peak at m/z 184, with characteristic fragmentation patterns involving loss of N₂, NO, and azidoethyl fragments. | The azide stretch is a highly characteristic infrared absorption.[5] Rotational isomers of nitrosamines are known to complicate NMR spectra.[2] |
Proposed Synthetic Pathway and Experimental Protocol
While no direct synthesis of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine is reported, a logical pathway can be proposed based on established methodologies for synthesizing azides and nitrosamines. The overall strategy involves the synthesis of the precursor secondary amine, N,N-bis(2-azidoethyl)amine, followed by a carefully controlled nitrosation reaction.
Caption: Proposed three-step synthesis of the target compound.
Protocol 1: Synthesis of N,N-Bis(2-azidoethyl)amine (Precursor)
This protocol is adapted from standard procedures for converting alcohols to azides via an intermediate halide.
Causality: The conversion of the hydroxyl groups of diethanolamine to a more labile leaving group (e.g., chloride or tosylate) is necessary to facilitate nucleophilic substitution by the azide ion. Direct azidation of the alcohol is generally not feasible.
Step-by-Step Methodology:
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Chlorination:
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WARNING: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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To a stirred solution of diethanolamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (2.2 eq) dropwise.
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Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Carefully quench the reaction by pouring it over ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-bis(2-chloroethyl)amine.
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Azidation:
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WARNING: Sodium azide (NaN₃) is highly toxic and potentially explosive, especially in the presence of acid or heavy metals. Handle with extreme care.
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Dissolve the crude N,N-bis(2-chloroethyl)amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
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Add sodium azide (2.5 eq) to the solution.
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Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by IR spectroscopy for the appearance of the strong azide peak around 2100 cm⁻¹.
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After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude N,N-bis(2-azidoethyl)amine by column chromatography if necessary.
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Protocol 2: Nitrosation of N,N-Bis(2-azidoethyl)amine
This final step introduces the nitroso group. The choice of nitrosating agent is critical to control the reaction and minimize side products.
Causality: Nitrosation of secondary amines typically occurs under acidic conditions with a nitrite source, which generates the nitrosating agent N₂O₃ in situ.[6] Alternatively, milder, non-aqueous methods using reagents like tert-butyl nitrite (TBN) can be employed to avoid harsh acidic conditions that might degrade the azide groups.[7]
Step-by-Step Methodology (using tert-Butyl Nitrite):
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WARNING: The target product is a potential carcinogen and explosive. All work must be conducted in a fume hood behind a blast shield.
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Dissolve the purified N,N-bis(2-azidoethyl)amine (1.0 eq) in a suitable solvent such as acetonitrile.
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Add tert-butyl nitrite (1.2 eq) to the solution at room temperature.[7]
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Stir the reaction for 1-3 hours. Monitor the disappearance of the starting amine by TLC.
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Upon completion, remove the solvent and excess reagent under reduced pressure (with appropriate trapping to handle volatile byproducts).
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The resulting crude 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine should be handled with extreme caution and purified only if absolutely necessary, preferably by methods that avoid heating, such as flash chromatography at low temperature.
Reactivity and Decomposition Pathways
The molecule's reactivity is governed by its two distinct functional moieties.
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Azide Group Reactivity: The azido groups can undergo 1,3-dipolar cycloadditions (Huisgen cycloaddition or "click" chemistry) with alkynes or strained alkenes to form triazoles. This provides a potential route for conjugation to other molecules. Thermally or photolytically, they can extrude dinitrogen (N₂) to form highly reactive nitrene intermediates, which can then undergo a variety of insertion or rearrangement reactions.
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Nitrosamine Group Reactivity: The N-nitrosamine group is susceptible to denitrosation under acidic conditions.[8] More importantly, it is prone to decomposition, particularly under UV light or upon metabolic activation, which can lead to the formation of diazonium ions—potent alkylating agents responsible for their carcinogenicity.[1]
The combination of these groups suggests a primary decomposition pathway initiated by the loss of N₂ from an azide group, which could trigger the subsequent decomposition of the entire molecule in a highly exothermic event.
Caption: A potential thermal or photolytic decomposition cascade.
Potential Research Applications
Given its predicted properties, 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine could be a target for research in several fields:
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Energetic Materials: The high nitrogen content and density suggest potential as an energetic plasticizer for propellant or explosive formulations.[4] Its liquid or low-melting nature could be advantageous for processing.
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Gas-Generating Systems: The rapid decomposition to form a large volume of nitrogen gas could make it a candidate for micro-gas generators in MEMS devices or specialized inflation systems.
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Chemical Biology Probes: If the nitrosamine moiety can be designed to release a payload (e.g., a fluorescent reporter or a drug) upon a specific trigger, the azide groups could serve as handles for targeting the molecule to specific biological sites via click chemistry. However, the inherent toxicity of the nitrosamine core is a significant barrier for therapeutic applications.
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Mechanistic Studies: The synthesis and controlled decomposition of this molecule could provide valuable insights into the interaction between adjacent energetic groups and the initiation mechanisms of high-energy materials.
Safety and Handling
This compound must be treated as extremely hazardous. The combination of explosive azide groups and a carcinogenic nitrosamine core necessitates the highest level of safety precautions.
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Carcinogenicity: N-nitrosamines are a "cohort of concern" and are considered potent mutagens and carcinogens.[1][6] All handling should be done in a designated area, and exposure via inhalation, ingestion, or skin contact must be strictly avoided.
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Explosive Hazard: Organic poly-azides are sensitive to shock, friction, and heat.[3] Synthesis should be conducted on a small scale, behind a blast shield, and using equipment free of sharp edges or ground glass joints where friction could occur. The compound should never be heated directly or stored in a sealed container.
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Toxicity of Precursors: Reagents used in the synthesis, such as sodium azide and thionyl chloride, are themselves highly toxic and corrosive.[9]
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PPE: At a minimum, users must wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. For handling the pure compound, a face shield and potentially more robust protective clothing are recommended.
Conclusion
2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (CAS 1083175-17-0) stands as a compelling but unstudied molecule at the interface of energetic materials science and bio-organic chemistry. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis, properties, and potential applications. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted properties, particularly its high energy content and inherent toxicity, define it as a compound for specialized research applications, to be pursued only with rigorous safety protocols. For scientists and developers looking to explore the frontiers of high-nitrogen compounds, this molecule offers a challenging yet potentially rewarding research target.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
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Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. -ORCA. Retrieved from
- Gao, F., et al. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. ResearchGate.
- PMC. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
- Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.
- PrepChem.com. (n.d.). Synthesis of 2-(2-azido-1-ethoxyethylideneamino)-5-nitrobenzophenone.
- PMC. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
- Green Chemistry (RSC Publishing). (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite.
- Cotecna. (n.d.). Understanding Nitrosamine, Nitroso, and Azido Impurities Testing.
- Onyx Scientific. (n.d.). N-nitrosamine Formation | Analytical Method Development.
- Public Health. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
- MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
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